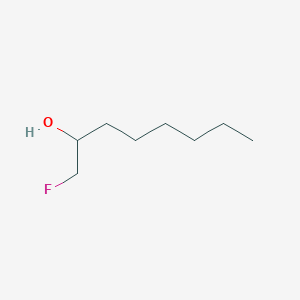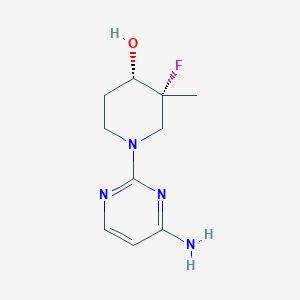
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a tetrahydropyridinyl group
准备方法
The synthesis of 4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyrimidine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The methoxy group and the tetrahydropyridinyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
科学研究应用
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-yl)boronic acid:
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Another similar compound used in metal-catalyzed cross-coupling reactions.
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol: This compound has a similar structure but includes a phenol group instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for targeted research and applications.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H13N3O/c1-14-10-6-9(12-7-13-10)8-2-4-11-5-3-8/h2,6-7,11H,3-5H2,1H3 |
InChI 键 |
DEAHEIHMXQLWBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC(=C1)C2=CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
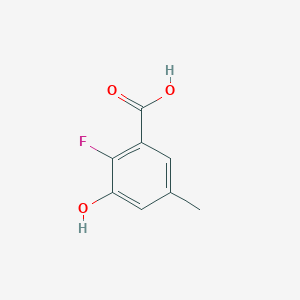

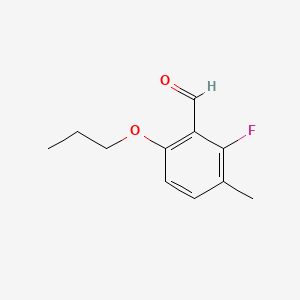

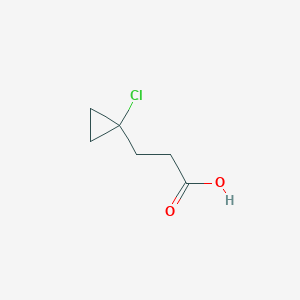
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
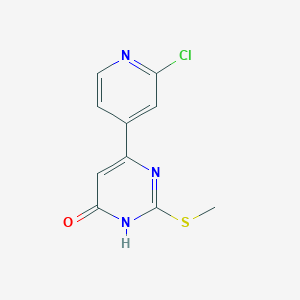

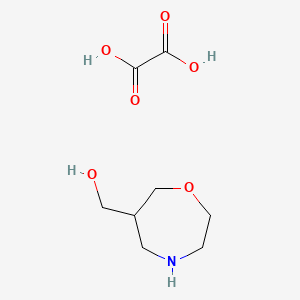
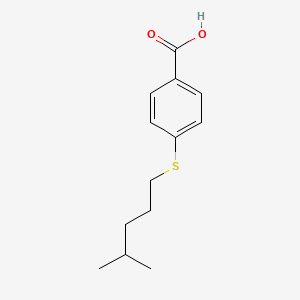
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
